4-[(2Z)-3-(2-hydroxyethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]phenyl benzoate
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Overview
Description
4-[(2Z)-3-(2-hydroxyethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]phenyl benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-3-(2-hydroxyethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]phenyl benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethyl halides.
Attachment of the Benzoate Ester: The benzoate ester can be formed through esterification reactions involving benzoic acid and an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.
Trifluoromethyl Compounds: Compounds with the trifluoromethyl group, such as fluoxetine and celecoxib.
Benzoate Esters: Compounds with the benzoate ester, such as benzocaine and methyl benzoate.
Uniqueness
4-[(2Z)-3-(2-hydroxyethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]phenyl benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the thiazole ring contributes to its potential bioactivity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C25H19F3N2O3S |
---|---|
Molecular Weight |
484.5g/mol |
IUPAC Name |
[4-[3-(2-hydroxyethyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-4-yl]phenyl] benzoate |
InChI |
InChI=1S/C25H19F3N2O3S/c26-25(27,28)19-7-4-8-20(15-19)29-24-30(13-14-31)22(16-34-24)17-9-11-21(12-10-17)33-23(32)18-5-2-1-3-6-18/h1-12,15-16,31H,13-14H2 |
InChI Key |
QRNWJTOYFCJJJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CCO |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CCO |
Origin of Product |
United States |
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